![molecular formula C18H11N5O2 B11667060 2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B11667060.png)
2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile
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Overview
Description
2-Imino-1-(4-nitrophenyl)-1H,2H,5H-pyrido[3,2-b]indole-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-imino-1-(4-nitrophenyl)-1H,2H,5H-pyrido[3,2-b]indole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . This reaction yields the desired indole derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Imino-1-(4-nitrophenyl)-1H,2H,5H-pyrido[3,2-b]indole-3-carbonitrile undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include sodium cyanoborohydride, methanol, and hydrogen chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Imino-1-(4-nitrophenyl)-1H,2H,5H-pyrido[3,2-b]indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-imino-1-(4-nitrophenyl)-1H,2H,5H-pyrido[3,2-b]indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Imino-1-(4-nitrophenyl)-1H,2H,5H-pyrido[3,2-b]indole-3-carbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Azepinoindole: Another indole derivative with unique chemical properties.
The uniqueness of 2-imino-1-(4-nitrophenyl)-1H,2H,5H-pyrido[3,2-b]indole-3-carbonitrile lies in its specific structure and the resulting biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H11N5O2 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-imino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indole-3-carbonitrile |
InChI |
InChI=1S/C18H11N5O2/c19-10-11-9-16-17(14-3-1-2-4-15(14)21-16)22(18(11)20)12-5-7-13(8-6-12)23(24)25/h1-9,20-21H |
InChI Key |
SVNWDFBGXLJHSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C(=N)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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